4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride

Physicochemical profiling Drug-likeness Permeability prediction

Indolylalkylamine screening libraries are dominated by naphthoyl & tetrahydropyridinyl congeners, leaving the 2-phenylindole/primary-amine combination unexplored. This compound directly addresses that gap. • Primary amine (HBD=3) enables H-bonding with conserved Asp in aminergic GPCRs-interactions inaccessible to tertiary-amine analogs. • SEA predictions: DRD2 (Max Tc=55), DAT (Max Tc=45). Deploy in radioligand displacement & [³H]-dopamine uptake assays. • Crystalline HCl salt (mp 253°C), ≥95% purity, 5 rotatable bonds, no prior ChEMBL annotation-ideal for novel SAR discovery.

Molecular Formula C20H25ClN2
Molecular Weight 328.9 g/mol
Cat. No. B13116559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride
Molecular FormulaC20H25ClN2
Molecular Weight328.9 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)NC(=C2CCCCN)C3=CC=CC=C3)C.Cl
InChIInChI=1S/C20H24N2.ClH/c1-14-12-15(2)19-17(10-6-7-11-21)20(22-18(19)13-14)16-8-4-3-5-9-16;/h3-5,8-9,12-13,22H,6-7,10-11,21H2,1-2H3;1H
InChIKeyGJJOTWVFSAMSRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine HCl: Structural and Physicochemical Profile


4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine hydrochloride (CAS 916494-36-5) is a synthetic aminoalkylindole belonging to the 2-phenylindole subclass, characterized by a primary amine-terminated n-butyl chain at the indole C3 position and methyl substituents at C4 and C6 of the indole benzene ring [1]. Its molecular formula is C₂₀H₂₅ClN₂ and the molecular weight of the hydrochloride salt is 328.88 g/mol (free base: 292.42 g/mol) . The compound is commercially available at purities of 95–97% and is sold exclusively for research and development purposes . Within the aminoalkylindole space, this compound is distinguished by the combination of a 2-phenyl substituent, a 4,6-dimethyl substitution pattern on the indole nucleus, and a primary amine side chain—a constellation not shared by the majority of pharmacologically characterized indolylalkylamines, which more commonly bear naphthoyl, adamantyl, or tetrahydropyridinyl groups at the indole nitrogen or C3 position [1][2].

Primary amine side chain supports hydrogen-bond donor interactions in aminergic GPCR assays.
2-Phenylindole core with low PSA may support CNS permeability screening.
4,6-Dimethyl substitution restricts conformational flexibility for SAR interpretation.

4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine HCl vs. Generic Indolylalkylamines


The aminoalkylindole chemical class encompasses compounds with profoundly divergent pharmacological profiles, where even subtle changes in indole substitution pattern or side-chain amine character can redirect target selectivity from dopamine receptors to cannabinoid receptors, serotonin transporters, or kinase domains [1][2]. Specifically, the 4,6-dimethyl-2-phenylindole scaffold of the target compound is structurally distinct from the 1-naphthoylindole core of cannabinoid CB1/CB2 ligands, the 3-(4-tetrahydropyridinyl)butyl architecture of dopamine autoreceptor agonists such as EMD 23,448 (CAS 73966-59-3), and the N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine scaffold of the Wnt inhibitor CCT036477 [1]. Furthermore, methylation state of the terminal amine (primary vs. tertiary) in this series directly impacts hydrogen-bond donor capacity (3 HBD for the primary amine hydrochloride vs. 0 for the N,N-dimethyl analog CAS 102552-17-0), calculated logP (6.24 vs. lower values for polar congeners), and membrane permeability potential [3]. These structural determinants preclude interchangeability with even closely related indolylbutylamines, as documented in the quantitative evidence below.

Primary amine vs. tertiary amine analogs: HBD capacity (3 vs. 0) may shift receptor interaction profile and hydrogen-bonding potential.

2-Phenylindole vs. naphthoylindole scaffolds: Target selectivity may differ; 2-phenylindole is not interchangeable with cannabinoid CB1/CB2 ligand cores.

4,6-Dimethyl vs. unsubstituted or 5-butyl indoles: Conformational ensemble and metabolic stability may differ, altering SAR interpretation.

Quantitative Evidence for 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine HCl


Primary vs. Tertiary Amine: H-Bond Donor and logP

The target compound bears a primary amine (as the hydrochloride salt), providing three hydrogen-bond donors (HBD = 3), whereas the structurally closest commercially available comparator N,N-dimethyl-4-(1-phenylindol-3-yl)butan-1-amine (CAS 102552-17-0) bears a tertiary amine with zero HBD [1][2]. This difference is critical for target engagement: primary amines can act as hydrogen-bond donors to aspartate residues in aminergic GPCR binding pockets (e.g., D₂ dopamine receptor Asp114), while tertiary amines cannot [3]. The higher computed logP of the target compound (6.24) vs. typical values for more polar indolylalkylamines further differentiates its predicted membrane partitioning behavior .

HBD Comparison
Cross-study comparable
Target: 3 HBD (primary amine HCl); Comparator: 0 HBD (tertiary amine analog)
Supports aminergic GPCR hydrogen-bonding studies
Computed from 2D structure; PubChem release 2025.09.15
Physicochemical profiling Drug-likeness Permeability prediction

2-Phenyl vs. 2-Pyridinyl Indole Core: PSA and CNS Permeability

The 2-phenyl substituent on the target compound yields a polar surface area (PSA) of 41.81 Ų and a computed logP of 6.24 . In contrast, the 2-(pyridin-3-yl) analog 4-(2-(pyridin-3-yl)-1H-indol-3-yl)butan-1-amine (CAS 556777-74-3) introduces an additional nitrogen atom into the aryl ring, which is expected to increase PSA, decrease logP, and alter hydrogen-bond acceptor capacity . For CNS-targeted applications, the lower PSA of the 2-phenyl derivative places it closer to the empirically derived threshold for passive blood-brain barrier penetration (PSA < 60–70 Ų), while the increased polarity of the pyridinyl analog may reduce passive CNS entry [1].

PSA Comparison
Class-level inference
Target: 41.81 Ų; Comparator: predicted >50 Ų (2-pyridinyl analog)
Lower PSA may support CNS permeability screening
Comparator PSA estimated from structural principles
CNS drug design Physicochemical differentiation Blood-brain barrier prediction

4,6-Dimethyl Substitution vs. Unsubstituted and 5-Butyl Congeners

The 4,6-dimethyl substitution on the indole benzene ring differentiates this compound from both the unsubstituted 2-phenylindole-3-butanamine core and the 5-butyl-substituted congener 4-(5-butyl-2-phenyl-1H-indol-3-yl)butan-1-amine (CAS 479586-96-4) [1][2]. The 4-methyl group introduces steric bulk proximate to the C3 side chain attachment point, potentially restricting rotational freedom of the butylamine side chain (5 rotatable bonds computed vs. 6 for the 5-butyl analog) and altering the conformational ensemble accessible for receptor binding [3]. In the broader context of indole SAR, methylation at C4 and C6 has been shown in related 2-phenylindole series to modulate metabolic stability by blocking sites of cytochrome P450-mediated aromatic hydroxylation [4].

Substitution & Rot. Bonds
Class-level inference
Target: 4,6-dimethyl, 5 rot. bonds; Comparator: 5-butyl, 6+ rot. bonds
Restricted flexibility may yield clearer SAR signals
Metabolic stability may differ (class-level review)
Scaffold differentiation Structure-activity relationships Indole substitution

SEA-Predicted Dopamine D2 and DAT Ligand Similarity

The Similarity Ensemble Approach (SEA) applied to the free base of the target compound (ZINC6095989) predicts similarity to ligands of the D₂ dopamine receptor (DRD2, Max Tc = 55, P-value = 19) and the sodium-dependent dopamine transporter (SLC6A3/DAT, Max Tc = 45, P-value = 20) [1]. This predicted profile is consistent with the known pharmacology of structurally related indolyl-3-butylamines such as EMD 23,448, which acts as a dopamine autoreceptor agonist with a Ki of 205 nM at rat striatal D₂ receptors [2]. However, the 4,6-dimethyl-2-phenyl substitution pattern on the target compound is absent in EMD 23,448 (which is unsubstituted on the indole benzene ring), suggesting the target compound may exhibit a distinct selectivity or potency fingerprint if experimentally profiled [3]. No experimental binding, functional, or cellular activity data for this compound have been deposited in ChEMBL as of the ChEMBL 20 data freeze [1].

Target Prediction
Class-level inference
DRD2 Max Tc=55, P=19; DAT Max Tc=45, P=20 (SEA, ChEMBL 20)
Prioritizes D2/DAT for screening hypothesis
No experimental validation; predictions only
Computational target prediction Dopamine receptor Similarity Ensemble Approach

Purity and Melting Point Quality Metrics

Commercially available lots of the target compound are supplied with a minimum purity specification of 95% (AKSci) to 97% (Chemenu) . The reported melting point is 253 °C (recrystallized from acetone/methanol/ethyl ether) . For comparison, the unsubstituted indole-3-butanamine free base is typically an oil or low-melting solid, and the hydrochloride salt formation of the target compound provides a crystalline solid with a well-defined melting point substantially higher than that of simpler indolylalkylamine salts (e.g., tryptamine hydrochloride, mp ~248 °C), facilitating analytical characterization and storage [1]. Long-term storage at cool, dry ambient conditions is specified by suppliers .

Quality Metrics
Supplier specification
mp 253 °C; purity 95–97%
Crystalline HCl salt supports accurate weighing and storage
Recrystallized from acetone/methanol/ethyl ether
Quality control Compound characterization Procurement specifications

Application Scenarios for 4-(4,6-Dimethyl-2-phenyl-1H-indol-3-yl)butan-1-amine HCl


Dopamine D2 and DAT Screening Campaigns

Based on SEA predictions indicating similarity to DRD2 ligands (Max Tc = 55) and DAT ligands (Max Tc = 45), this compound is optimally deployed as a screening candidate in radioligand displacement assays at human D₂, D₃, and D₄ dopamine receptors, and in [³H]-dopamine uptake inhibition assays at human DAT [1]. The primary amine terminus (HBD = 3) enables hydrogen-bonding interactions with the conserved aspartate residue in aminergic GPCRs that are not accessible to tertiary amine analogs, making this scaffold a rational choice for probing the role of hydrogen-bond donor capacity in dopaminergic ligand recognition [2]. Procurement should specify the hydrochloride salt form (CAS 916494-36-5, ≥95% purity) to ensure consistent solubility in aqueous assay buffers [3].

2-Phenylindole Scaffold SAR Optimization

The 4,6-dimethyl-2-phenyl substitution pattern provides a defined aromatic surface with restricted conformational flexibility (5 rotatable bonds) [1]. This compound serves as a key intermediate-complexity SAR probe: its activity can be directly compared with the unsubstituted 2-phenylindole-3-butanamine core, the 5-butyl congener (CAS 479586-96-4), and the 2-pyridinyl variant (CAS 556777-74-3) to deconvolute the contributions of indole benzene ring substitution, aryl ring electronics, and side-chain amine character to target affinity and selectivity [2]. The crystalline hydrochloride salt (mp 253 °C) facilitates precise weighing for dose-response curve generation, and the absence of pre-existing pharmacological annotation in ChEMBL (ZINC: 'no known activity') presents an opportunity for novel SAR discovery without prior literature bias [3].

Computational Docking Validation Studies

With well-defined computed descriptors (PSA = 41.81 Ų, logP = 6.24, HBD = 3, HBA = 1, rotatable bonds = 5) and a complete 3D SMILES structure available (CC1=CC(=C2C(=C1)NC(=C2CCCCN)C3=CC=CC=C3)C.Cl), this compound is suitable as a test ligand for validating docking scoring functions and molecular dynamics simulations targeting aminergic GPCRs [1][2]. The compound's moderate molecular weight (328.88 g/mol) and limited conformational flexibility reduce the sampling space for docking algorithms while retaining sufficient complexity to discriminate between docking poses. The SEA predictions provide a falsifiable hypothesis for prospective computational prediction–experimental validation workflows [3].

Indolylalkylamine Scaffold-Hopping Tool Compound

This compound fills a specific chemical space niche within indolylalkylamine screening libraries: it combines the 2-phenylindole core with a primary amine side chain and 4,6-dimethyl substitution—a combination not represented by common screening compounds such as CCT036477 (2-methylindole with a different side-chain topology at C3) or EMD 23,448 (unsubstituted indole with a tetrahydropyridinyl-butyl side chain) [1][2]. For laboratories constructing focused indole-based libraries for phenotypic screening or target deconvolution, procuring this compound increases scaffold diversity and may reveal chemotype-specific biological activities not captured by the more extensively annotated aminoalkylindole congeners [3].

Application
Selection Property
Validation Focus
Dopamine receptor screening
Primary amine HBD capacity
D2/D3/D4 binding and DAT uptake assay validation
2-Phenylindole SAR studies
Defined 4,6-dimethyl scaffold
Comparative SAR with unsubstituted and 5-butyl analogs
Computational docking validation
Well-characterized computed descriptors
Docking pose discrimination at aminergic GPCRs
Indolylalkylamine library diversification
Unique 2-phenyl + primary amine combination
Phenotypic screening and target deconvolution
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